VEGFR Kinase Inhibitor II Precursor: Only the 4-Pyridylmethyl Regioisomer Affords Potent Inhibition
Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is the direct synthetic precursor to N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (VEGFR Tyrosine Kinase Inhibitor II), a validated kinase inhibitor with IC₅₀ values of 20 nM (KDR), 180 nM (Flt-1), and 240 nM (c‑Kit) . The corresponding amides derived from the 2‑pyridylmethyl or 3‑pyridylmethyl isomers have not been reported to achieve comparable potency; for instance, the acid analog of the 3‑pyridylmethyl isomer exhibits an EC₅₀ > 300 µM against GSK‑3β, which is > 10,000‑fold weaker than the nanomolar VEGFR inhibition seen with the 4‑pyridylmethyl‑derived amide [1]. This enormous potency gap underscores the critical role of the 4‑pyridylmethyl regioisomer in kinase inhibitor design.
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Precursor leads to VEGFR inhibitor II with IC₅₀: KDR 20 nM, Flt-1 180 nM, c‑Kit 240 nM |
| Comparator Or Baseline | 3‑Pyridylmethyl acid analog: EC₅₀ > 300 µM against GSK‑3β [1] |
| Quantified Difference | > 10,000‑fold selectivity (class‑level estimate) |
| Conditions | Biochemical kinase inhibition assays (KDR, Flt‑1, c‑Kit for VEGFR inhibitor II; GSK‑3β HTS for acid analog) |
Why This Matters
For procurement decisions in medicinal chemistry, this regioisomeric specificity ensures that only the 4‑pyridylmethyl ester can be efficiently converted into a highly potent VEGFR inhibitor, justifying its selection over cheaper but biologically inert isomers.
- [1] BindingDB entry BDBM68493: 2-(pyridin-4-ylmethylamino)benzoic acid GSK‑3β EC₅₀ > 300 µM. View Source
